

In-depth Technical Guide: Synthesis and Characterization of 1-Cbz-4-(tosyloxy)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 4-(tosyloxy)piperidine-1-carboxylate*

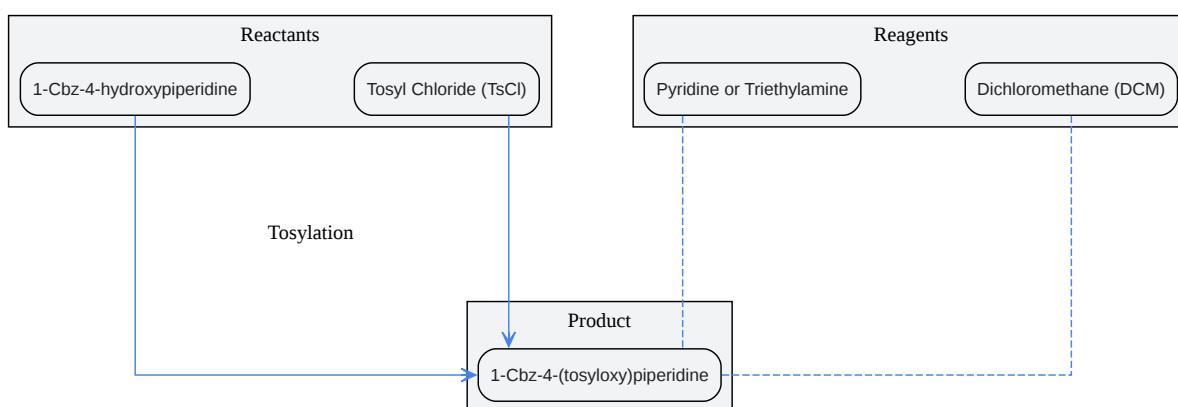
Cat. No.: *B1269477*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and expected characterization of 1-Cbz-4-(tosyloxy)piperidine, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide furnishes a detailed, generalized experimental protocol for its synthesis and predicted characterization data based on its chemical structure and the known data of its precursors.

Physicochemical Properties


The following table summarizes the expected physicochemical properties of 1-Cbz-4-(tosyloxy)piperidine. These values are calculated based on its structure and data from closely related compounds.

Property	Value
CAS Number	196601-12-4
Molecular Formula	C ₂₀ H ₂₃ NO ₅ S
Molecular Weight	389.47 g/mol
Appearance	Expected to be a white to off-white solid
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate

Synthesis of 1-Cbz-4-(tosyloxy)piperidine

The synthesis of 1-Cbz-4-(tosyloxy)piperidine is typically achieved through the tosylation of its precursor, 1-Cbz-4-hydroxypiperidine. This reaction involves the activation of the hydroxyl group to form a good leaving group (tosylate), which is crucial for subsequent nucleophilic substitution reactions in drug development.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Synthesis of 1-Cbz-4-(tosyloxy)piperidine.

Experimental Protocol

This protocol describes a general method for the tosylation of 1-Cbz-4-hydroxypiperidine.

Materials:

- 1-Cbz-4-hydroxypiperidine
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Cbz-4-hydroxypiperidine (1 equivalent) in anhydrous dichloromethane (DCM).

- **Addition of Base:** Cool the solution to 0 °C using an ice bath. To the stirred solution, add pyridine or triethylamine (1.5-2.0 equivalents) dropwise.
- **Addition of Tosyl Chloride:** Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction and Washing:** Wash the organic layer sequentially with 1M hydrochloric acid (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-Cbz-4-(tosyloxy)piperidine.

Expected Characterization Data

While specific experimental spectra for 1-Cbz-4-(tosyloxy)piperidine are not readily available, the following tables outline the expected signals in ^1H NMR, ^{13}C NMR, and key fragments in Mass Spectrometry, based on the analysis of its structure and data for analogous compounds.

Expected ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.80	d	2H	Ar-H (ortho to SO_2)
~7.35	m	7H	Ar-H (Cbz and Ts)
~5.15	s	2H	Cbz- CH_2 -Ph
~4.60	m	1H	CH-OTs
~3.70	m	2H	Piperidine-H (axial, adjacent to N)
~3.40	m	2H	Piperidine-H (equatorial, adjacent to N)
~2.45	s	3H	Ar- CH_3
~2.00	m	2H	Piperidine-H (axial, adjacent to CH-OTs)
~1.80	m	2H	Piperidine-H (equatorial, adjacent to CH-OTs)

Expected ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~155.0	C=O (Carbamate)
~145.0	Ar-C-SO ₂
~136.5	Ar-C-CH ₂ (Cbz)
~134.0	Ar-C-CH ₃
~130.0	Ar-CH (ortho to SO ₂)
~128.5	Ar-CH (Cbz)
~128.0	Ar-CH (Cbz)
~127.5	Ar-CH (meta to SO ₂)
~78.0	CH-OTs
~67.5	Cbz-CH ₂ -Ph
~42.0	Piperidine-CH ₂ (adjacent to N)
~32.0	Piperidine-CH ₂ (adjacent to CH-OTs)
~21.5	Ar-CH ₃

Expected Mass Spectrometry Data (ESI+)

m/z	Assignment
390.1	[M+H] ⁺
412.1	[M+Na] ⁺
298.1	[M - C ₇ H ₇ O ₂ S + H] ⁺ (Loss of tosyl group)
234.1	[M - C ₇ H ₇ O ₂ S - C ₆ H ₅ CH ₂ + H] ⁺ (Loss of tosyl and benzyl groups)
91.1	[C ₇ H ₇] ⁺ (Tropylium ion from benzyl group)

Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~3050	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1690	C=O stretch (Carbamate)
~1360	S=O stretch (Sulfonate)
~1175	S=O stretch (Sulfonate)
~1100	C-O stretch

This guide provides a foundational understanding for the synthesis and characterization of 1-Cbz-4-(tosyloxy)piperidine. Researchers are advised to use this information as a starting point and to optimize the experimental conditions for their specific needs, employing standard laboratory safety procedures.

- To cite this document: BenchChem. [In-depth Technical Guide: Synthesis and Characterization of 1-Cbz-4-(tosyloxy)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269477#1-cbz-4-tosyloxy-piperidine-characterization-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com